molecular formula C15H19N5O3S B2837789 N,N-dimethyl-6-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrazin-2-amine CAS No. 2034433-64-0

N,N-dimethyl-6-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrazin-2-amine

Cat. No.: B2837789
CAS No.: 2034433-64-0
M. Wt: 349.41
InChI Key: ZUWHXMGEHLNHGU-UHFFFAOYSA-N
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Description

N,N-dimethyl-6-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrazin-2-amine (CAS 2034582-88-0) is a high-purity chemical compound supplied for research use only. This complex heterocyclic compound features a pyrazine core linked to a pyrrolidinyloxy moiety and a pyridine-3-sulfonyl group, creating a sophisticated molecular architecture with significant potential in medicinal chemistry and drug discovery . With a molecular formula of C15H19N5O3S and a molecular weight of 349.41 g/mol, this compound is designed as a valuable scaffold for the development of targeted therapeutic agents, particularly in the realm of kinase inhibition . The balanced lipophilicity and hydrogen-bonding capacity conferred by its structure suggest favorable pharmacokinetic properties for preclinical evaluation, while the dimethylamine substituent enhances solubility and bioavailability. Researchers utilize this compound primarily as a key intermediate in the synthesis and exploration of novel biologically active molecules. Its structural features, including multiple nitrogen-rich heterocycles, make it a promising candidate for high-throughput screening and virtual ligand docking studies aimed at identifying new treatments for complex diseases. The product is strictly for research purposes and is not intended for diagnostic or therapeutic uses in humans. For comprehensive quality assurance, please request the Certificate of Analysis for lot-specific data.

Properties

IUPAC Name

N,N-dimethyl-6-(1-pyridin-3-ylsulfonylpyrrolidin-3-yl)oxypyrazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O3S/c1-19(2)14-9-17-10-15(18-14)23-12-5-7-20(11-12)24(21,22)13-4-3-6-16-8-13/h3-4,6,8-10,12H,5,7,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUWHXMGEHLNHGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CN=CC(=N1)OC2CCN(C2)S(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of key structural analogs, emphasizing core differences and pharmacological implications:

Compound Name/ID Core Structure Substituents Key Features Impact on Properties Source
Target Compound Pyrazin-2-amine - C6: N,N-dimethyl; (1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy Pyridine sulfonamide, oxygen-linked pyrrolidine Enhanced solubility (pyridine’s polarity), H-bonding via sulfonyl group -
Compound 62 () Pyrazin-2-amine - C3: Trifluoromethylpyridinyl; C5: Methylsulfonyl piperidine Trifluoromethyl (electron-withdrawing), sulfonyl on piperidine Increased lipophilicity (CF3), metabolic stability (sulfonamide)
AKOS015920617 () Pyrazin-2-amine - C2: Pyrimidin-2-yl-amine; C6: 4-Methoxy-3-methylbenzenesulfonyl-pyrrolidine Benzenesulfonyl group, methoxy substituent Higher lipophilicity (benzene), altered pharmacokinetics (methoxy)
P-0042 () Pyridazine - Chloro-pyridazinone; (R)-pyrrolidin-3-yl oxy linked to pyridin-4-yl Chloro substituent, oxygen-linked pyrrolidine Electron-deficient core (pyridazine), potential cytotoxicity (Cl)
SCHEMBL529447 () Pyridine - C6: Dimethylamino-pyrrolidine Dimethylamino group on pyrrolidine Increased basicity (tertiary amine), altered receptor binding

Key Findings from Comparative Analysis

Core Heterocycle Variations: Pyrazine (target) vs. pyrimidine () or pyridazine (): Pyrazine’s lower electron density may favor interactions with electron-rich biological targets compared to pyrimidine or pyridazine .

Sulfonamide Group Positioning :

  • The pyridin-3-ylsulfonyl group in the target compound offers superior solubility compared to benzenesulfonyl () due to pyridine’s polar nitrogen .
  • Sulfonylation on piperidine () vs. pyrrolidine (target): Piperidine’s larger ring may reduce steric hindrance, enhancing conformational flexibility .

Substituent Electronic Effects: Trifluoromethyl groups () increase lipophilicity and metabolic resistance but may reduce aqueous solubility . Dimethylamino groups (target and ) enhance basicity, favoring ionic interactions in physiological environments .

Q & A

Q. Critical Factors :

  • Solvent polarity (e.g., DMF enhances nucleophilicity for coupling reactions) .
  • Temperature control during sulfonylation to avoid side reactions (e.g., over-sulfonation) .
  • Catalytic systems (e.g., Pd catalysts for cross-coupling steps) may improve regioselectivity .

Advanced: How do structural modifications (e.g., sulfonyl vs. non-sulfonyl substituents) influence the compound’s binding affinity to kinase targets?

Methodological Answer:
Comparative Structure-Activity Relationship (SAR) studies are essential:

  • Sulfonyl Group Role : The pyridin-3-ylsulfonyl moiety enhances hydrogen bonding with kinase ATP-binding pockets (e.g., tyrosine kinases). Replacements like acetyl or methyl groups reduce potency due to weaker polar interactions .
  • Pyrrolidine vs. Piperidine : Pyrrolidine’s constrained geometry improves selectivity for compact binding sites, whereas piperidine derivatives may exhibit off-target effects .
  • Experimental Design :
    • Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding constants.
    • Compare IC₅₀ values in enzymatic assays (e.g., kinase inhibition profiles) against analogs lacking sulfonyl groups .

Basic: Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm regiochemistry of the pyrrolidine-oxy linkage (e.g., δ 3.8–4.2 ppm for oxy-protons) and sulfonamide protons (δ 7.5–8.5 ppm for pyridine aromatic signals) .
  • HRMS : Validate molecular weight (expected [M+H]⁺ ~435 Da) and isotopic patterns for chlorine/fluorine (if present) .
  • HPLC-PDA/MS : Assess purity (>95%) using C18 columns (acetonitrile/water + 0.1% formic acid) with UV detection at 254 nm .

Advanced: How can computational chemistry guide the optimization of synthetic routes and intermediate reactivity?

Methodological Answer:

  • Reaction Path Modeling : Use density functional theory (DFT) to predict transition states and intermediates for key steps (e.g., sulfonylation energy barriers) .
  • Solvent Effects : Simulate solvent polarity (via COSMO-RS) to optimize reaction media (e.g., DMSO vs. THF for nucleophilic substitutions) .
  • Machine Learning : Train models on existing reaction datasets to predict yields under varied conditions (e.g., temperature, catalysts) .

Case Study :
A DFT study on analogous sulfonamides revealed that electron-withdrawing groups on pyridine accelerate sulfonylation by stabilizing intermediates .

Advanced: How should researchers address contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Source Analysis : Verify assay conditions (e.g., cell lines, ATP concentrations in kinase assays). Discrepancies often arise from varying ATP levels (10 µM vs. 1 mM) .
  • Metabolic Stability : Test for cytochrome P450-mediated degradation using liver microsomes. Instability in certain buffers may reduce apparent activity .
  • Orthogonal Assays : Cross-validate using SPR (binding affinity) and cell-based assays (functional inhibition) to distinguish direct target effects from off-mechanisms .

Example :
A study reporting low IC₅₀ in HEK293 cells but high IC₅₀ in COS-7 cells was resolved by identifying differential expression of efflux transporters (e.g., P-gp) .

Basic: What are the key considerations for designing stability studies of this compound under physiological conditions?

Methodological Answer:

  • pH Stability : Perform accelerated degradation studies in buffers (pH 1.2–7.4) to simulate gastrointestinal and plasma environments. Monitor via HPLC for decomposition products (e.g., sulfonamide hydrolysis) .
  • Light/Temperature Sensitivity : Store samples under ICH guidelines (25°C/60% RH) and assess photodegradation using UV lamps (320–400 nm) .
  • Oxidative Stress : Expose to H₂O₂ (0.3% v/v) to identify vulnerable sites (e.g., pyrrolidine ring oxidation) .

Advanced: How can reactor design and process engineering improve the scalability of this compound’s synthesis?

Methodological Answer:

  • Continuous Flow Systems : Mitigate exothermic risks during sulfonylation by using microreactors with precise temperature control (<5°C deviation) .
  • Membrane Separation : Integrate nanofiltration membranes to remove unreacted pyridine-3-sulfonyl chloride, reducing purification steps .
  • DoE Optimization : Apply factorial design (e.g., 2³ experiments) to optimize parameters like residence time, catalyst loading, and solvent ratios .

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